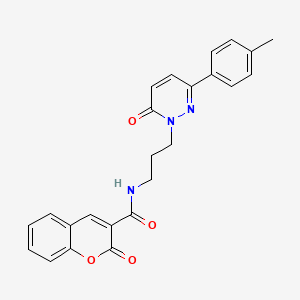

2-oxo-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O4/c1-16-7-9-17(10-8-16)20-11-12-22(28)27(26-20)14-4-13-25-23(29)19-15-18-5-2-3-6-21(18)31-24(19)30/h2-3,5-12,15H,4,13-14H2,1H3,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHIIKNDAJUFKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-oxo-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesis, and relevant case studies.

- Molecular Formula : C24H21N3O4

- Molecular Weight : 415.449 g/mol

- IUPAC Name : N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]-2-oxochromene-3-carboxamide

This compound features a unique structure that combines a chromene core with a carboxamide functional group and a pyridazine moiety, which may influence its biological interactions.

Biological Activity

Preliminary research suggests that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives of pyridazine have shown effectiveness with minimum inhibitory concentrations (MIC) ranging from 50 µg/mL to 100 µg/mL against E. coli and S. aureus .

- Antitumor Effects : The structural features of this compound suggest potential anticancer activity. Research indicates that compounds with similar frameworks can inhibit specific cancer cell lines, particularly those associated with mutations in isocitrate dehydrogenase (IDH) .

- Anti-inflammatory Properties : Some derivatives have been reported to exhibit anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyridazine Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Attachment of the Chromene Core : The chromene structure is synthesized separately and then coupled to the pyridazine derivative.

- Carboxamide Formation : The final step involves the introduction of the carboxamide functional group through acylation reactions.

Case Study 1: Antimicrobial Evaluation

In vitro studies on derivatives of this compound have shown promising results against bacterial strains such as E. coli and S. aureus. The most effective derivatives exhibited zones of inhibition significantly larger than those of standard antibiotics .

Case Study 2: Anticancer Activity

A study focusing on the effects of related compounds on cancer cell lines revealed that some derivatives could induce apoptosis in cells harboring IDH mutations, suggesting a targeted therapeutic approach for specific cancer types .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-methoxyphenyl)-N-propylacetamide | Similar acetamide structure | Antidepressant effects |

| 2-(5-methylthiophenyl)-N-butylaniline | Contains sulfur substituents | Antimicrobial properties |

| 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)acetamide | Complex ether linkage | Antitumor activity |

The unique combination of functional groups in this compound may enhance its selectivity and efficacy compared to structurally similar compounds.

Q & A

Q. Advanced

- Molecular Docking: Perform in silico simulations (e.g., AutoDock Vina) to predict binding affinity with enzymes like cyclooxygenase or kinases, leveraging the chromene and pyridazinone pharmacophores .

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to immobilized protein targets .

- Enzyme Inhibition Assays: Test IC₅₀ values against cancer-related targets (e.g., topoisomerase II) using fluorogenic substrates .

What are the key solubility and stability characteristics under different conditions?

Q. Basic

- Solubility: Test in DMSO (for biological assays) and ethanol (for synthetic steps). Low aqueous solubility may require formulation with cyclodextrins .

- Stability: Conduct accelerated degradation studies (40°C/75% RH) and analyze via HPLC. Pyridazinone rings are prone to hydrolysis under acidic conditions .

- Thermal Analysis: Use DSC/TGA to determine melting points and thermal decomposition profiles .

How can researchers address discrepancies in reported biological activities of structurally similar compounds?

Q. Advanced

- Assay Standardization: Compare IC₅₀ values under consistent conditions (e.g., pH 7.4, 37°C) .

- Orthogonal Validation: Confirm activity via multiple assays (e.g., cell viability + Western blot for apoptosis markers) .

- Purity Analysis: Use LC-MS to rule out impurities (>95% purity required for reliable data) .

What computational methods predict the compound’s reactivity and electronic properties?

Q. Advanced

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites on the chromene and pyridazinone moieties .

- Molecular Dynamics (MD) Simulations: Model solvation effects and ligand-protein binding stability over 100-ns trajectories .

- QSAR Modeling: Corrogate substituent effects (e.g., p-tolyl vs. phenyl) on bioactivity using Hammett constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.